

Application Notes and Protocols for PHF11 Immunofluorescence Staining

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Compound of Interest

Compound Name: PH11

Cat. No.: B610076

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Introduction

PHD finger protein 11 (PHF11) is a protein of interest in various biological processes. Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of proteins like PHF11 within cells and tissues. This document provides a detailed application note and a general protocol for the immunofluorescent staining of PHF11. The protocol is a general guideline and may require optimization for specific cell types, tissues, and experimental conditions.

Data Presentation

The following table summarizes the available quantitative data for a commercially available anti-PHF11 antibody. Researchers should always refer to the manufacturer's datasheet for the most up-to-date information and recommended dilutions.

Parameter	Value	Source
Primary Antibody Dilution (Immunofluorescence)	1:50 - 1:200 (user-optimized)	Based on general antibody datasheets
Primary Antibody Dilution (Western Blot)	1:500	[1]
Cell Line for IF Validation	A549	[1]
Tissue for IHC Validation	Rat Spleen	[1]

Experimental Protocols

This section details a generalized protocol for indirect immunofluorescence staining of PHF11 in cultured cells.

Materials

- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS
- Primary Antibody: Anti-PHF11 antibody (e.g., Rabbit polyclonal)
- Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488)
- Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain
- Mounting Medium
- Glass coverslips and microscope slides
- Humidified chamber

Protocol for Cultured Cells

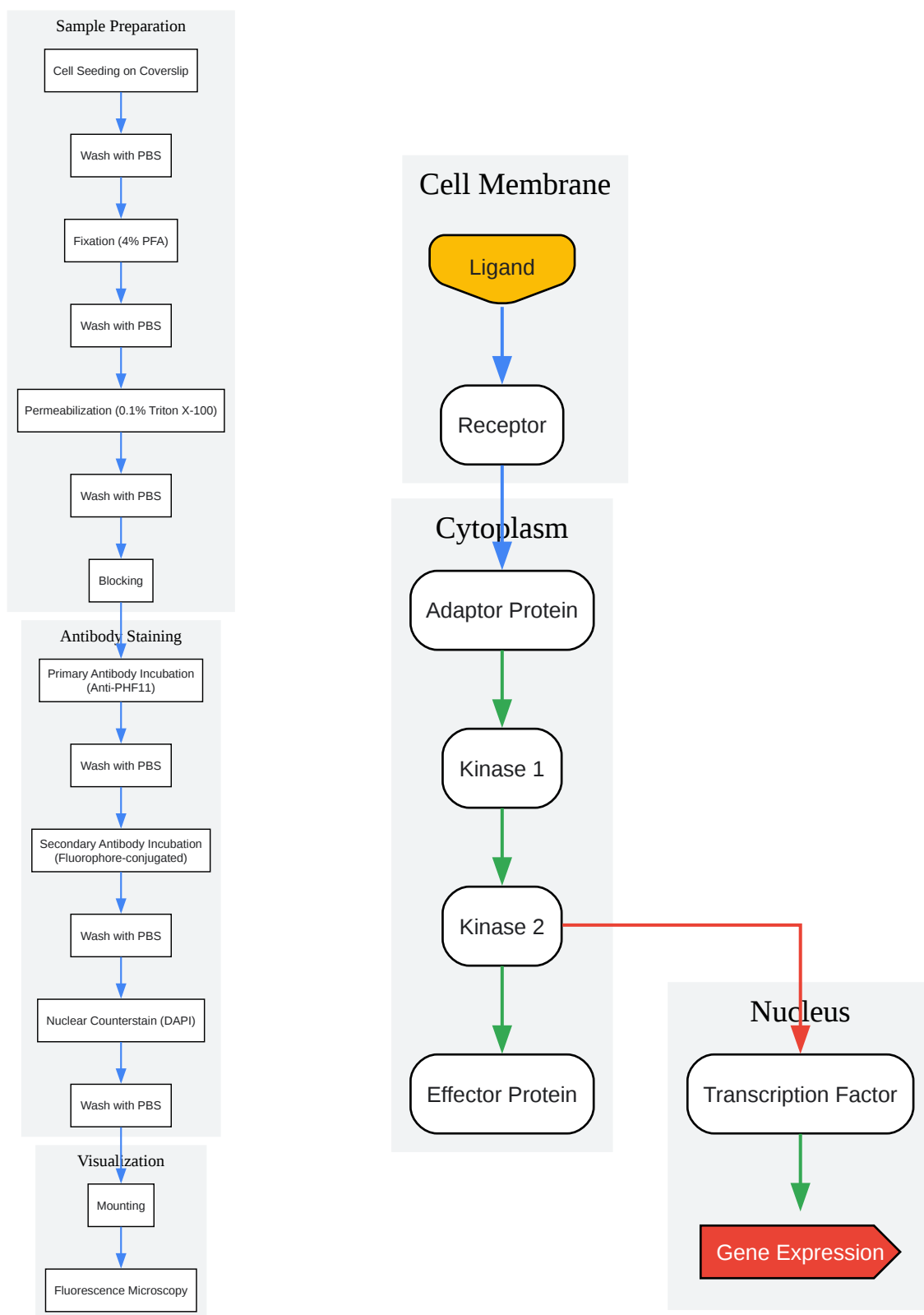
- Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 60-80%).
- Washing: Gently wash the cells twice with PBS to remove culture medium.
- Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
[2]
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature to allow antibodies to access intracellular antigens.[2]
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature in a humidified chamber.[2]
- Primary Antibody Incubation: Dilute the anti-PHF11 primary antibody to its optimal concentration in the blocking buffer. Aspirate the blocking buffer and incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[2]
- Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[2]
- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.[2]
- Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
- Counterstaining: Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.[2]
- Washing: Wash the cells twice with PBS.

- Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.
- Imaging: Visualize the staining using a fluorescence or confocal microscope.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the immunofluorescence staining protocol.



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References

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- 2. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
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